An In-depth Technical Guide to the Chemical Properties of 3,3,3-Trifluoro-2-methylpropan-1-ol
An In-depth Technical Guide to the Chemical Properties of 3,3,3-Trifluoro-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-methylpropan-1-ol, a fluorinated organic compound, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The presence of a trifluoromethyl group imparts unique physicochemical properties to the molecule, influencing its reactivity, stability, and biological interactions. This technical guide provides a comprehensive overview of the chemical properties of 3,3,3-Trifluoro-2-methylpropan-1-ol, including its physical characteristics, spectral data, synthesis and reactivity, and potential applications. All quantitative data is summarized in structured tables for ease of reference, and where applicable, experimental workflows are visualized.
Physicochemical Properties
The introduction of fluorine atoms into organic molecules can dramatically alter their physical properties. In the case of 3,3,3-Trifluoro-2-methylpropan-1-ol, the highly electronegative fluorine atoms of the trifluoromethyl group create a strong dipole moment and influence intermolecular forces. While experimentally determined values for some properties of this specific compound are not widely published, predicted values based on its structure provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C4H7F3O | |
| Molecular Weight | 128.09 g/mol | |
| IUPAC Name | 3,3,3-trifluoro-2-methylpropan-1-ol | |
| CAS Number | 431-23-2 | |
| Boiling Point (Predicted) | 122.1 ± 35.0 °C | |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | |
| Solubility | Data not available | |
| Melting Point | Data not available |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methine proton, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The coupling between these protons would provide valuable information about the connectivity of the molecule.
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¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in different chemical environments. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. Strong C-F stretching bands are expected in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 128. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) or a methyl group (CH₃), as well as fragments containing the trifluoromethyl group.
Synthesis and Reactivity
The synthesis of 3,3,3-Trifluoro-2-methylpropan-1-ol can be approached through various synthetic routes, typically involving the introduction of the trifluoromethyl group into a suitable precursor. A plausible synthetic pathway is the reduction of a corresponding trifluoromethylated carboxylic acid or ester.
A general experimental workflow for such a synthesis is outlined below:
Experimental Protocol: Reduction of a Trifluoromethylated Ester
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Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF). The flask is cooled in an ice bath.
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Addition of Ester: A solution of the trifluoromethylated ester precursor (e.g., ethyl 3,3,3-trifluoro-2-methylpropanoate) in anhydrous THF is added dropwise to the stirred suspension of the reducing agent at a rate that maintains a gentle reflux.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water. The resulting mixture is stirred until a granular precipitate forms.
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Extraction: The organic layer is decanted or filtered, and the solid residue is washed with additional ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure 3,3,3-Trifluoro-2-methylpropan-1-ol.
The reactivity of 3,3,3-Trifluoro-2-methylpropan-1-ol is characteristic of a primary alcohol. The electron-withdrawing trifluoromethyl group can influence the acidity of the hydroxyl proton, making it more acidic than its non-fluorinated analog. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation.
Applications in Drug Development and Research
The incorporation of trifluoromethyl groups into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. While specific biological activities of 3,3,3-Trifluoro-2-methylpropan-1-ol are not extensively documented, its structural motif makes it a valuable building block for the synthesis of more complex fluorinated molecules with potential therapeutic applications.
Fluorinated alcohols, in general, are known to have unique solvent properties and can influence the conformation of peptides and proteins. This makes them useful tools in biochemical and biophysical studies.
Safety and Handling
Based on GHS classifications for similar compounds, 3,3,3-Trifluoro-2-methylpropan-1-ol is expected to be a flammable liquid and vapor. It may cause skin and serious eye irritation, as well as respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3,3,3-Trifluoro-2-methylpropan-1-ol is a fluorinated alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique properties, conferred by the trifluoromethyl group, make it an interesting subject for further research and development. This guide has summarized the currently available information on its chemical properties and provides a foundation for researchers and scientists working with this compound. Further experimental investigation is needed to fully characterize its physical properties, spectral data, and biological activities.
